molecular formula C20H30O4 B13391033 15-Hydroperoxyicosa-5,8,11,13,17-pentaenoic acid

15-Hydroperoxyicosa-5,8,11,13,17-pentaenoic acid

Cat. No.: B13391033
M. Wt: 334.4 g/mol
InChI Key: FPMFSFWYWZLDKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

15-Hydroperoxyicosa-5,8,11,13,17-pentaenoic acid is a hydroperoxyeicosapentaenoic acid, which is a type of eicosanoic acid with an attached hydroperoxyl group and five conjugated double bonds. This compound is significant in various biochemical processes and has been studied for its role in inflammation and other physiological responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

15-Hydroperoxyicosa-5,8,11,13,17-pentaenoic acid can be synthesized through the oxidation of eicosapentaenoic acid using specific oxidizing agents. The reaction typically involves the use of hydroperoxides or other peroxidizing agents under controlled conditions to ensure the selective formation of the hydroperoxy group at the 15th carbon position .

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation processes using eicosapentaenoic acid derived from fish oils or other marine sources. The process is optimized to achieve high yields and purity of the desired hydroperoxy compound .

Chemical Reactions Analysis

Types of Reactions

15-Hydroperoxyicosa-5,8,11,13,17-pentaenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

15-Hydroperoxyicosa-5,8,11,13,17-pentaenoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 15-Hydroperoxyicosa-5,8,11,13,17-pentaenoic acid involves its interaction with cellular membranes and enzymes. It acts as a signaling molecule, modulating the activity of various enzymes involved in inflammation and oxidative stress. The hydroperoxy group plays a crucial role in its biological activity, influencing the formation of other bioactive lipid mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

15-Hydroperoxyicosa-5,8,11,13,17-pentaenoic acid is unique due to its specific hydroperoxy group position and the pattern of conjugated double bonds. This structural uniqueness contributes to its distinct biological activities and makes it a valuable compound for research in inflammation and oxidative stress .

Properties

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

15-hydroperoxyicosa-5,8,11,13,17-pentaenoic acid

InChI

InChI=1S/C20H30O4/c1-2-3-13-16-19(24-23)17-14-11-9-7-5-4-6-8-10-12-15-18-20(21)22/h3-5,8-11,13-14,17,19,23H,2,6-7,12,15-16,18H2,1H3,(H,21,22)

InChI Key

FPMFSFWYWZLDKP-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC(C=CC=CCC=CCC=CCCCC(=O)O)OO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.